N-(pyridin-2-ylmethyl)propan-1-amine
Description
Contextual Significance within Amine and Pyridine (B92270) Chemistry
The chemical significance of N-(pyridin-2-ylmethyl)propan-1-amine is rooted in the fundamental properties of its constituent functional groups: the pyridine ring and the amine group. Pyridine and its derivatives are a critical class of heterocyclic compounds, widely utilized as building blocks in drug discovery and materials science due to their unique electronic properties and ability to act as ligands. researchgate.net The pyridine ring is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of less soluble chemical entities. researchgate.net
Amines are ubiquitous in organic chemistry and are central to the structure of many biologically active molecules. The nitrogen atom's lone pair of electrons allows amines to act as bases and nucleophiles, participating in a vast array of chemical reactions.
The combination of a pyridine ring and an amine function within a single molecule, as seen in this compound, creates a powerful bidentate ligand. Such ligands are of immense interest in coordination chemistry because they can bind to a single metal center through two donor atoms (the pyridine nitrogen and the amine nitrogen), forming stable chelate rings. researchgate.netnsf.gov This chelation effect often leads to metal complexes with enhanced stability and unique catalytic or physical properties compared to complexes with monodentate ligands. wikipedia.org The structural framework of pyridin-2-ylmethylamine derivatives is therefore a key scaffold for designing custom ligands for metal catalysts and functional materials. researchgate.net
Historical Overview of Research Pertaining to Pyridin-2-ylmethylamine Derivatives
Research into pyridin-2-ylmethylamine derivatives has evolved over several decades, driven by their versatile applications. Initially, interest was focused on their coordination chemistry, exploring how they interact with various transition metals to form stable complexes. researchgate.netnsf.gov These studies have been foundational, demonstrating the ability of these bidentate ligands to form diverse structures, including mononuclear, dinuclear, and polymeric metal complexes. researchgate.net
In the late 20th and early 21st centuries, the focus expanded significantly into medicinal chemistry. Researchers discovered that certain derivatives of pyridin-2-ylmethylamine exhibit potent biological activities. For instance, a novel class of these derivatives was identified as agonists for the 5-HT1A serotonin (B10506) receptor, indicating their potential as antidepressants or analgesics. nih.govgoogle.com Further research has explored their role as inhibitors of amyloid-β (Aβ) aggregation, which is implicated in Alzheimer's disease. researchgate.net
More recently, the synthetic utility of this class of compounds has been extensively investigated. They serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have shown promise as anti-tuberculosis agents by inhibiting mycobacterial ATP synthase. nih.gov The development of efficient, one-pot synthesis methods for creating libraries of substituted pyridin-2-ylmethylamine derivatives continues to be an active area of research, aiming to facilitate the discovery of new compounds with valuable biological or material properties. mdpi.comnih.gov
Scope and Research Objectives for this compound in Academic Research
Academic research on this compound and its close analogues is typically multifaceted, with several key objectives:
Synthesis and Derivatization: A primary goal is the development of efficient and sustainable synthetic routes. This includes methods like the reductive amination of 2-pyridinecarbaldehyde with propylamine (B44156) or the reaction of nitrostyrenes with 2-aminopyridines to build related structures. mdpi.comrsc.org Research also focuses on creating libraries of derivatives by modifying the pyridine ring, the amine, or the alkyl chain to tune the compound's properties for specific applications. nih.govnih.gov
Structural and Spectroscopic Characterization: A crucial aspect of the research involves the detailed characterization of the compound and its derivatives. This is achieved through a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the connectivity of atoms, while Infrared (IR) spectroscopy helps identify functional groups. swgdrug.orglibretexts.org For crystalline materials, X-ray diffraction provides precise information about the three-dimensional molecular structure. researchgate.net
Coordination Chemistry Studies: A significant portion of research is dedicated to studying the behavior of this compound as a ligand. Researchers investigate its reactions with various metal salts to synthesize new coordination complexes. The objectives are to understand the coordination modes (how the ligand binds to the metal), the stoichiometry of the resulting complexes, and their geometric and electronic structures. researchgate.net
Exploration of Applications: The ultimate goal of much of this research is to uncover practical applications. This includes evaluating the catalytic activity of its metal complexes in organic transformations, such as polymerization reactions. researchgate.net Another major area is the investigation of the biological activity of the compound and its derivatives, screening them for potential use as therapeutic agents. nih.govnih.govnih.gov
Representative Spectroscopic Data for Pyridin-2-ylmethylamine Derivatives
The characterization of this compound and related compounds relies heavily on spectroscopic methods. The following table summarizes typical data obtained for this class of molecules.
| Technique | Observation | Interpretation |
| ¹H NMR | Signals at ~7.0-8.5 ppm (pyridine ring), ~3.8 ppm (CH₂ next to pyridine), ~2.5-3.0 ppm (CH₂/CH on alkyl chain), ~0.9 ppm (CH₃ on alkyl chain), broad signal for N-H proton. swgdrug.orglibretexts.orgdocbrown.info | Confirms the presence of the pyridine and propyl amine moieties and their connectivity. |
| ¹³C NMR | Signals at ~148-160 ppm (pyridine ring carbons), ~40-60 ppm (carbons adjacent to nitrogen). libretexts.org | Provides information on the carbon skeleton of the molecule. |
| IR Spectroscopy | Absorption band at ~3300-3500 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N, C=C stretching of pyridine ring), ~1000-1350 cm⁻¹ (C-N stretch). libretexts.org | Identifies the key functional groups (secondary amine, pyridine ring). |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Characteristic fragmentation patterns. swgdrug.org | Confirms the molecular weight and can help in structural elucidation. |
Representative Crystallographic Data for a Related Compound
The solid-state structure of these compounds is often investigated using X-ray crystallography. The data below is for the related compound N-(Pyridin-2-ylmethyl)pyridin-2-amine, which illustrates the type of information obtained. researchgate.net
| Parameter | Value |
| Compound | N-(Pyridin-2-ylmethyl)pyridin-2-amine researchgate.net |
| Formula | C₁₁H₁₁N₃ researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pca2₁ researchgate.net |
| Unit Cell Dimensions | a = 14.5434 Å, b = 5.8198 Å, c = 23.045 Å researchgate.net |
| Dihedral Angle | 84.0° and 83.2° (between pyridyl ring planes for two molecules in the asymmetric unit) researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGLVVRVXFLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406029 | |
| Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-59-9 | |
| Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Pyridin 2 Ylmethyl Propan 1 Amine
Established Synthetic Pathways for N-(pyridin-2-ylmethyl)propan-1-amine
The construction of this compound can be achieved through several reliable synthetic strategies. These methods primarily include reductive amination, nucleophilic substitution, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.
Reductive Amination Strategies
Reductive amination is a cornerstone method for synthesizing amines, and it is effectively applied to produce this compound. libretexts.org This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. This intermediate is then reduced to the target amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves the condensation of pyridine-2-carbaldehyde with propan-1-amine.
The reaction is often performed as a one-pot synthesis, where the carbonyl compound, the amine, and a selective reducing agent are combined. youtube.com A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to not reduce the initial aldehyde but is capable of reducing the intermediate iminium ion. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed. masterorganicchemistry.com The general reaction is advantageously carried out at room temperature. google.com
A variety of catalysts can facilitate this reaction, including nickel nanoparticles and various palladium and ruthenium complexes. organic-chemistry.org For instance, amorphous Cobalt particles have been shown to catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org
Nucleophilic Substitution Approaches
Nucleophilic substitution provides a direct route to this compound. This approach typically involves the reaction of a pyridine (B92270) derivative bearing a leaving group at the methylene (B1212753) position with propan-1-amine. A common precursor is 2-(chloromethyl)pyridine, where the chlorine atom is displaced by the nucleophilic propan-1-amine.
This method is a fundamental strategy for forming carbon-nitrogen bonds. libretexts.org However, a potential side reaction is over-alkylation, where the newly formed secondary amine can react further with the alkyl halide, leading to the formation of a tertiary amine. libretexts.org To mitigate this, reaction conditions such as temperature, solvent, and the ratio of reactants must be carefully controlled.
An alternative to using alkyl halides is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate. This method involves the reaction of potassium phthalimide with 2-(chloromethyl)pyridine, followed by hydrolysis or hydrazinolysis to release the primary amine. While this is a multi-step process, it effectively prevents over-alkylation and provides a clean route to the desired product.
Multi-component Reaction Schemes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate structurally related pyridine derivatives.
For instance, the Hantzsch pyridine synthesis, a well-known MCR, combines an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org By carefully selecting the starting materials, this strategy could be adapted to create precursors for this compound. Another example is the three-component condensation between an amine, an aldehyde, and an alpha-acidic isocyanide, which yields substituted 2-imidazolines under mild conditions. nih.gov
Synthesis of this compound Derivatives and Analogs
The chemical versatility of this compound allows for extensive structural modifications on both the pyridine ring and the propane-1-amine side chain. These modifications are crucial for tuning the compound's properties for various applications.
Structural Modifications on the Pyridine Moiety
The pyridine ring of this compound is a prime target for derivatization, allowing for the introduction of various functional groups to modulate its electronic and steric properties. nih.gov
One common approach is the introduction of substituents onto the pyridine ring through electrophilic or nucleophilic aromatic substitution reactions. For instance, nitration, halogenation, or sulfonation can introduce electron-withdrawing groups, while alkylation or acylation can add electron-donating or sterically bulky groups. The position of substitution is directed by the electronic nature of the pyridine nitrogen and any existing substituents.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridine ring. mdpi.com These reactions allow for the introduction of aryl, alkyl, or amino groups at specific positions, leading to a wide array of derivatives.
Sequential double amination of dimethoxypyridines has also been demonstrated as a viable method for creating substituted pyridines. ntu.edu.sg For example, the mono-amination of 2,6-dimethoxypyridine (B38085) can be followed by a second amination with a different amine to yield asymmetrically substituted pyridine derivatives. ntu.edu.sg
| Modification Strategy | Reagents/Catalysts | Resulting Derivative Type |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO3/H2SO4), Halogenating agents (e.g., Br2) | Nitro- or halo-substituted pyridine derivatives |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Amino- or alkoxy-substituted pyridine derivatives |
| Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille), Amines (Buchwald-Hartwig) with Pd catalysts | Aryl-, alkyl-, or amino-substituted pyridine derivatives |
| Sequential Amination | Dimethoxypyridines, various amines | Asymmetrically substituted di-amino pyridine derivatives |
Modifications on the Propane-1-amine Chain
The propane-1-amine chain offers another avenue for structural diversification, allowing for changes in length, branching, and the introduction of various functional groups. wikipedia.org
One straightforward modification is to vary the length of the alkyl chain by using different aminoalkanes in the initial synthesis, for example, using ethanamine or butan-1-amine instead of propan-1-amine in a reductive amination reaction. This allows for a systematic study of the effect of chain length on the compound's properties.
Branching can be introduced by using branched-chain amines, such as isobutylamine (B53898) or sec-butylamine, in the synthesis. This can significantly alter the steric bulk around the nitrogen atom. For instance, derivatives like 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine have been synthesized.
Furthermore, the secondary amine can be further functionalized. For example, acylation with acid chlorides or anhydrides can produce amides. Alkylation with different alkyl halides can lead to tertiary amines with diverse substituents. The reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to form enamines from methylene groups adjacent to the amine. researchgate.net
| Modification Strategy | Reactant | Resulting Derivative Type |
| Chain Length Variation | Ethanmine, Butan-1-amine | Homologs with different alkyl chain lengths |
| Chain Branching | Isobutylamine, sec-Butylamine | Branched-chain analogs |
| N-Acylation | Acetyl chloride, Benzoyl chloride | N-acyl derivatives (amides) |
| N-Alkylation | Methyl iodide, Benzyl bromide | Tertiary amine derivatives |
| Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine derivatives |
Introduction of Additional Functional Groups
The structure of this compound, featuring a secondary amine and a pyridine ring, offers multiple sites for chemical modification. The secondary amine can act as a nucleophile, while the pyridine ring can undergo various substitution and condensation reactions. evitachem.com This allows for the strategic introduction of additional functional groups, leading to the creation of new derivatives with potentially unique properties.
One significant derivatization strategy involves the cyclocondensation of a protected precursor to form fused heterocyclic systems. In a notable example, the N-tosylated analog of the parent structure's precursor, specifically 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, is used as a starting material. This compound reacts with various nitroalkanes, such as 1-nitropropane, in the presence of 87% polyphosphoric acid (PPA) at elevated temperatures (160 °C). This reaction results in the formation of substituted imidazo[1,5-a]pyridines, effectively introducing a new fused five-membered ring system onto the original pyridin-2-ylmethyl core. beilstein-journals.org The reaction proceeds through the protection of the amine with a sulfonyl group, which moderates its basicity and facilitates the cyclization that would otherwise be inefficient with the free primary amine. beilstein-journals.org
This methodology demonstrates the capacity to significantly alter the core structure by building complex polycyclic systems from the N-(pyridin-2-ylmethyl)amine framework. The table below outlines the synthesis of various imidazo[1,5-a]pyridine (B1214698) derivatives through this approach. beilstein-journals.org
| Starting Amine Derivative | Nitroalkane Reagent | Key Reagent/Condition | Functional Group/Structure Introduced | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 1-Nitropropane | 87% PPA, 160 °C | Fused Imidazole Ring (with ethyl group) | 3-Ethyl-1-methylimidazo[1,5-a]pyridine | 66% | beilstein-journals.org |
| 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 1-Nitrobutane | 87% PPA, 160 °C | Fused Imidazole Ring (with propyl group) | 1-Methyl-3-propylimidazo[1,5-a]pyridine | Good | beilstein-journals.org |
| 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 1-Nitrohexane | 87% PPA, 160 °C | Fused Imidazole Ring (with pentyl group) | 1-Methyl-3-pentylimidazo[1,5-a]pyridine | Good | beilstein-journals.org |
Advanced Synthetic Techniques and Yield Optimization Methodologies
The primary synthesis of this compound typically involves the reductive amination of 2-aminomethyl)pyridine or its derivatives. Advanced synthetic strategies focus on improving the efficiency and yield of these transformations by optimizing reaction parameters and employing modern techniques like "one-pot" procedures. google.com
Research into related cyclization reactions provides a clear model for yield optimization. The synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine and nitroethane was systematically optimized by adjusting the reaction medium and temperature. Initial attempts using 85% polyphosphoric acid (PPA) at 110 °C resulted in a very low yield of just 4%. beilstein-journals.org By methodically altering the conditions, a significant improvement was achieved.
The optimization process revealed that both the concentration of the acid medium and the temperature are critical variables. Increasing the temperature to 130 °C in 85% PPA only marginally improved the yield to 13%. beilstein-journals.org A significant breakthrough occurred upon doping the PPA medium with phosphorous acid (H₃PO₃). In a 1:1 mass ratio of 87% PPA to H₃PO₃ and by increasing the temperature to 160 °C, the reaction yield was dramatically boosted to 77%. beilstein-journals.org This demonstrates a sophisticated approach to yield optimization, where the composition of the catalytic or solvent medium is precisely tuned to favor the desired reaction pathway and overcome activation barriers, such as the protonation of the amine group which reduces its nucleophilicity. beilstein-journals.org
The following table details the optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine with nitroethane, highlighting the impact of these adjustments on the final product yield. beilstein-journals.org
| Entry | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 85% PPA | 110 | 3 | 4 | beilstein-journals.org |
| 2 | 85% PPA | 130 | 3 | 13 | beilstein-journals.org |
| 3 | 87% PPA | 130 | 3 | 15 | beilstein-journals.org |
| 4 | 80% PPA | 140 | 3 | 6 | beilstein-journals.org |
| 5 | 100% Orthophosphoric Acid | 140 | 3 | 0 | beilstein-journals.org |
| 6 | 87% PPA / H₃PO₃ (2:1) | 110 | 3 | 22 | beilstein-journals.org |
| 7 | 87% PPA / H₃PO₃ (2:1) | 140 | 3 | 43 | beilstein-journals.org |
| 8 | 87% PPA / H₃PO₃ (1:1) | 140 | 3 | 62 | beilstein-journals.org |
| 9 | 87% PPA / H₃PO₃ (1:1) | 160 | 3 | 77 | beilstein-journals.org |
Coordination Chemistry and Metal Complexation of N Pyridin 2 Ylmethyl Propan 1 Amine
N-(pyridin-2-ylmethyl)propan-1-amine as a Chelating Ligand
The efficacy of this compound as a ligand is rooted in its specific molecular architecture. The combination of a soft pyridine (B92270) donor and a harder amino donor provides a unique electronic environment for metal coordination.
Ligand Design Principles and Chelation Modes
This compound is designed as a classic bidentate ligand. The strategic placement of a flexible propyl-amine chain attached to a pyridine ring at the 2-position is key to its function. This design allows the two nitrogen atoms—one from the pyridine ring and one from the secondary amine—to bind to a single metal center, forming a stable five-membered chelate ring. This ring structure is entropically favored and is a common feature in the design of effective chelating agents.
The flexibility of the propan-1-amine backbone allows the ligand to adapt to the preferred coordination geometries of different metal ions. While typically acting as a bidentate N,N'-donor, the possibility of forming polynuclear structures through bridging interactions cannot be entirely ruled out under specific reaction conditions, although the simple bidentate chelation is the most common mode.
Role of Nitrogen Donors in Coordination
The coordination capability of this compound is defined by its two distinct nitrogen donor atoms. The pyridine nitrogen is an sp²-hybridized atom within an aromatic system, making it a relatively soft donor. The secondary amine nitrogen is sp³-hybridized and is considered a harder donor. This hard-soft donor combination allows the ligand to effectively coordinate with a wide range of transition metals that have varying hard-soft acid characteristics.
The coordination of both nitrogen atoms to a metal center is crucial for the chelate effect, which leads to enhanced thermodynamic stability compared to monodentate ligands. This dual coordination is fundamental to the formation of predictable and stable metal complexes.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves a straightforward reaction between the ligand and a metal salt in a suitable solvent. The resulting complexes can then be characterized using various analytical techniques, with single-crystal X-ray diffraction being the most definitive for structural elucidation.
Transition Metal Complexes (e.g., Cu(II), Mn(II), Zn(II), Pd(II), Cd(II), Co(II), Ir(III), Rh(III))
Complexes of this compound and its derivatives have been synthesized with a variety of divalent and trivalent transition metals. For example, the reaction of related N,N'-bidentate pyridine-amine ligands with metal halides like copper(II) chloride or palladium(II) chloride yields mononuclear complexes. researchgate.net
A general synthetic route involves dissolving the ligand and the metal salt, such as CuCl₂, PdCl₂, or ZnCl₂, in a solvent like ethanol (B145695) or methanol. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the complexation. The resulting solid complex can then be isolated by filtration. For instance, half-pentlandite-[Cp*MCl]₂ (M=Rh, Ir) complexes have been synthesized with related N-(pyridin-2-ylmethyl)aniline ligands, demonstrating the versatility of this ligand class with heavier transition metals like rhodium and iridium. researchgate.net Similarly, complexes with Co(II), Ni(II), and Cd(II) have been prepared using analogous procedures. researchgate.netresearchgate.net
| Metal Ion | Typical Precursor | Resulting Complex Type |
| Cu(II) | Copper(II) chloride, Copper(II) nitrate | Mononuclear or dinuclear |
| Pd(II) | Palladium(II) chloride | Mononuclear square planar |
| Zn(II) | Zinc(II) chloride | Mononuclear tetrahedral |
| Cd(II) | Cadmium(II) bromide | Mononuclear or dinuclear |
| Co(II) | Cobalt(II) chloride | Mononuclear octahedral |
| Ir(III) | [CpIrCl₂]₂ | Mononuclear half-sandwich |
| Rh(III) | [CpRhCl₂]₂ | Mononuclear half-sandwich |
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of these coordination compounds. Analysis of complexes with closely related ligands provides insight into the expected structures for this compound complexes.
For instance, palladium(II) complexes with similar N,N'-bidentate ligands typically exhibit a square planar geometry, with the two nitrogen atoms of the ligand and two chloride ions occupying the four coordination sites. researchgate.netnih.gov Copper(II) complexes can adopt various geometries depending on the other ligands present; distorted square-pyramidal and distorted square-planar are common. nih.gov Zinc(II) and Cadmium(II) complexes often form tetrahedral or octahedral geometries, respectively. researchgate.net The crystal structure of a Cu(II) complex with a related ligand, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, shows a distorted square-pyramidal geometry where the ligand acts as a tridentate N,N',O-donor. nih.gov For bidentate ligands like this compound, a four-coordinate or five-coordinate metal center is more typical.
| Complex Type | Metal Center | Coordination Geometry | Key Structural Features | Reference |
| [Pd(L)Cl₂] | Pd(II) | Distorted Square Planar | N,N'-bidentate chelation | researchgate.netnih.gov |
| [Cu(L)(NO₃)₂] | Cu(II) | Distorted Square Pyramidal | N,N',O-tridentate chelation (for related hydroxy-ligand) | nih.gov |
| [Zn(L)Cl₂] | Zn(II) | Distorted Tetrahedral | N,N'-bidentate chelation | researchgate.net |
| [(L)₂CdBr₂] | Cd(II) | Octahedral | Two bidentate ligands per metal center | researchgate.net |
Spectroscopic Investigations of Coordination Compounds
Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for probing the electronic structure of the resulting complex.
Infrared (IR) spectroscopy is a key tool for verifying complex formation. Upon coordination of this compound to a metal ion, characteristic shifts in the vibrational frequencies of the N-H and pyridine ring C=N bonds are observed. The stretching vibration of the secondary amine (N-H) typically shifts to a lower frequency upon coordination, which is indicative of the donation of electron density from the nitrogen to the metal. Similarly, the C=N stretching frequency of the pyridine ring is also often shifted, confirming the involvement of the pyridine nitrogen in chelation. researchgate.net
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the complex. For complexes with d-block metals like Cu(II) or Co(II), the spectra are often characterized by d-d transitions, which are typically weak and appear in the visible region. The position and intensity of these bands are dependent on the coordination geometry of the metal ion. Charge transfer bands, which are more intense, may also be observed, typically in the ultraviolet region. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is also used, particularly for diamagnetic complexes like those of Zn(II), Pd(II), or Cd(II). ¹H NMR spectra show shifts in the signals of the protons adjacent to the donor nitrogen atoms upon complexation, providing evidence of coordination in solution. researchgate.netnih.gov
Infrared Spectroscopy (FT-IR) for Ligand-Metal Interactions
Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal center. The technique allows for the direct observation of changes in the vibrational frequencies of the ligand's functional groups upon complexation. The most informative regions in the IR spectrum for studying ligand-metal interactions are the stretching vibrations of the pyridine ring and the amine group. nih.govresearchgate.net
Coordination of the pyridine nitrogen to a metal ion typically results in a shift of the C=N and C=C stretching vibrations of the aromatic ring to higher frequencies. acs.org This shift is attributed to the kinematic coupling of the pyridine ring vibrations with the newly formed metal-nitrogen bond. For instance, in various pyridine-containing metal complexes, these bands are often observed to move towards higher wavenumbers compared to the free ligand. jscimedcentral.com
Simultaneously, the coordination of the secondary amine nitrogen also induces noticeable changes in the IR spectrum. The N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region for the free ligand, may shift or broaden upon complexation. More significantly, the N-H bending vibration and C-N stretching vibrations are also sensitive to coordination. The involvement of both the pyridine and amine nitrogen atoms in chelation with a metal ion is thus confirmed by perturbations to both of these characteristic vibrational modes. researchgate.net The presence of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can also be assigned to the metal-nitrogen stretching vibrations, providing direct evidence of the coordination bond. acs.org
Table 1: Typical Infrared Spectral Changes upon Coordination of this compound
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Complexation | Reference |
| N-H Stretch | ~3300-3500 cm⁻¹ | Shift and/or broadening | researchgate.net |
| C=N/C=C Stretch (Pyridine Ring) | ~1590-1430 cm⁻¹ | Shift to higher frequency | acs.orgjscimedcentral.com |
| M-N Stretch | N/A | Appearance of new bands | acs.org |
Nuclear Magnetic Resonance (NMR) Studies of Complex Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for characterizing the formation and structure of this compound complexes in solution. Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons are altered, providing clear evidence of complex formation. researchgate.net
For diamagnetic metal complexes (e.g., Zn(II), Co(III)), the changes in chemical shifts are primarily due to the influence of the metal's electron-withdrawing nature and the conformational rigidity imposed by chelation. researchgate.net Generally, protons on the pyridine ring and the alkyl chain near the coordinating nitrogen atoms experience a downfield shift (an increase in ppm value) upon complexation. researchgate.net Two-dimensional NMR techniques, such as COSY, can be employed to assign all the proton resonances in the complex. nih.govescholarship.org
When this compound coordinates to a paramagnetic metal ion (e.g., Ni(II), Co(II), Ru(III)), the NMR spectra are more complex. nih.govnih.gov The unpaired electrons on the metal cause large paramagnetic shifts (also known as hyperfine shifts) in the resonances of the ligand's nuclei. These shifts can be either downfield or upfield and are often temperature-dependent. nih.gov Despite the broadening and significant shifting of peaks, these paramagnetically shifted resonances can be assigned using 1D and 2D NMR techniques, providing valuable information about the electronic structure and magnetic properties of the complex. nih.govescholarship.org Furthermore, ¹⁵N NMR spectroscopy can be particularly informative, as the coordination shift of the pyridine nitrogen (the difference in its chemical shift between the complex and the free ligand) is sensitive to the nature of the metal ion and other ligands in the coordination sphere. nih.gov
Table 2: Representative ¹H NMR Coordination Shifts for Pyridine Ligands
| Proton | Typical Free Ligand δ (ppm) | Typical Diamagnetic Complex δ (ppm) | Typical Paramagnetic Complex δ (ppm) | Reference |
| Pyridine H-6 | ~8.5 | 9.0 - 10.0 | Can be highly shifted (upfield or downfield) | researchgate.netnih.gov |
| Pyridine H-3, H-4, H-5 | ~7.0 - 7.8 | 7.5 - 9.0 | Can be highly shifted (upfield or downfield) | researchgate.netnih.gov |
| Methylene (B1212753) (-CH₂-) | ~3.8 | ~4.0 | Can be highly shifted (upfield or downfield) | escholarship.org |
| Propylamine (B44156) Protons | ~0.9 - 2.7 | Shifted downfield | Can be highly shifted (upfield or downfield) | escholarship.org |
Note: The values for paramagnetic complexes are highly variable and depend on the metal, its spin state, and the temperature.
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis absorption spectroscopy is widely used to study the electronic structure of metal complexes of this compound. The spectra provide information on both ligand-centered and metal-centered electronic transitions.
The free ligand typically exhibits intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the pyridine ring. jmchemsci.com The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally found at shorter wavelengths (e.g., below 300 nm). The n→π* transitions, corresponding to the excitation of a non-bonding electron from the pyridine nitrogen to a π* orbital, occur at longer wavelengths and are typically less intense. jmchemsci.com
Upon complexation with a metal ion, these intra-ligand transitions are often shifted in wavelength and may change in intensity. researchgate.net These shifts confirm the interaction of the pyridine ring with the metal center. More importantly, for complexes with d-block transition metals, new, weaker absorption bands often appear in the visible region of the spectrum. These bands are attributed to d-d electronic transitions, which involve the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital on the metal center. The energy and number of these d-d bands provide critical information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength of this compound. researchgate.netjscimedcentral.com Additionally, intense charge-transfer (CT) bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be observed.
Table 3: General UV-Vis Spectral Features of this compound and its Complexes
| Transition Type | Wavelength Region | Molar Absorptivity (ε) | Assignment | Reference |
| π→π | < 300 nm | High | Intra-ligand (Pyridine) | jmchemsci.com |
| n→π | ~280-360 nm | Low to Medium | Intra-ligand (Pyridine) | jmchemsci.com |
| d-d | 400 - 800 nm | Low | Metal-centered | researchgate.net |
| Charge Transfer (CT) | UV or Visible | High | Ligand-to-Metal or Metal-to-Ligand | researchgate.net |
Magnetic Properties and Electrochemical Behavior of Complexes
Variable Temperature Magnetic Susceptibility Studies
Magnetic susceptibility measurements are a key technique for elucidating the electronic structure of paramagnetic metal complexes formed with this compound. uomustansiriyah.edu.iq By measuring the magnetic moment of a complex, the number of unpaired electrons on the metal center can be determined, which in turn provides information about its oxidation state and spin state (high-spin vs. low-spin). libretexts.org
For mononuclear complexes, the effective magnetic moment (μ_eff) is often calculated from the measured magnetic susceptibility. The value of μ_eff can distinguish between different possible electron configurations. For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment of approximately 2.83 B.M., while a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). researchgate.netuomustansiriyah.edu.iq
Variable-temperature magnetic susceptibility studies, typically presented as a plot of χ_M T versus T (where χ_M is the molar magnetic susceptibility and T is the temperature), are particularly insightful for polynuclear complexes. nih.gov The shape of this plot can reveal the nature and magnitude of the magnetic exchange interactions between adjacent metal centers bridged by ligands. lucp.net A decrease in χ_M T with decreasing temperature indicates antiferromagnetic coupling (pairing of spins between metal ions), while an increase suggests ferromagnetic coupling (alignment of spins). nih.govlucp.net For instance, weak antiferromagnetic interactions have been observed in some chloro-bridged copper(II) complexes containing N-(pyridin-2-ylmethyl)aniline derivatives. researchgate.net
Table 4: Spin-Only Magnetic Moments (μ_so) for Common Metal Ions
| Metal Ion | d-Electrons | Unpaired e⁻ (n) | S | μ_so (B.M.) = √[n(n+2)] |
| Co(II) (oct, high-spin) | d⁷ | 3 | 3/2 | 3.87 |
| Ni(II) (oct) | d⁸ | 2 | 1 | 2.83 |
| Cu(II) | d⁹ | 1 | 1/2 | 1.73 |
Source: uomustansiriyah.edu.iq, libretexts.org. Note: Experimental values can deviate from spin-only values due to orbital contributions. libretexts.org
Cyclic Voltammetry and Redox Properties
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of metal complexes of this compound. This method provides information about the potentials at which the complex can be oxidized or reduced, and whether these redox processes are reversible or irreversible. academie-sciences.fr
The cyclic voltammogram of a complex can display one or more redox waves, which may correspond to metal-centered or ligand-centered electron transfer processes. For example, a complex might undergo a reversible one-electron oxidation corresponding to the M(II)/M(III) couple, or a reduction associated with the M(II)/M(I) couple. The potential at which these events occur is sensitive to the coordination environment provided by the this compound ligand and any other co-ligands. The ligand's electronic properties (donor strength) directly influence the electron density at the metal center, thereby affecting its redox potential.
In some cases, the redox processes can be ligand-based, involving the oxidation or reduction of the pyridine ring system. Irreversible redox waves often suggest that the electron transfer is coupled to a subsequent chemical reaction, such as a change in the coordination sphere or decomposition of the complex. academie-sciences.fr For instance, the cyclic voltammogram of a Ni(II) porphyrin complex with a pyridin-2-ylmethyl substituent showed an irreversible oxidation, suggesting that the initial formation of the porphyrin cation radical is followed by a subsequent reaction. academie-sciences.fr The electrochemical behavior of a Co(II) complex with a related azo--naphthol ligand has also been studied, demonstrating the utility of CV in characterizing the redox activity of such coordination compounds. researchgate.net
Catalytic Applications of N Pyridin 2 Ylmethyl Propan 1 Amine and Its Complexes
N-(pyridin-2-ylmethyl)propan-1-amine and Its Complexes as Catalysts
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the propan-1-amine side chain. This chelation can form a stable five-membered ring with the metal ion, a feature known to enhance the stability and catalytic activity of the resulting complex. The electronic and steric properties of the ligand, which can be influenced by the propyl group on the amine and any substituents on the pyridine ring, play a crucial role in determining the catalytic performance of its metal complexes.
Applications in Organic Transformations
The structural features of this compound suggest its utility in several key organic transformations.
Palladium complexes bearing pyridine- and amine-containing ligands are extensively used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. While specific studies employing this compound as a ligand are not prominent, the foundational role of similar ligands is well-established. For example, palladium-catalyzed Suzuki cross-coupling reactions often utilize ligands with pyridine moieties to facilitate the formation of carbon-carbon bonds. mdpi.com The synthesis of N-arylpyrimidin-2-amine derivatives using a palladium catalyst highlights the utility of such systems. mdpi.com
The general mechanism for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex involves the oxidative addition of an aryl halide to the Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The this compound ligand would be expected to stabilize the palladium center throughout this catalytic cycle.
Below is an illustrative table of the performance of a palladium catalyst with a pyridine-containing ligand in a Suzuki-Miyaura cross-coupling reaction, providing a benchmark for the potential efficacy of this compound complexes.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Amino-4-chloro-6-methyl-pyridine | 3-Pyridineboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | Acetonitrile/Water | 73 |
| 2 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylphenyl bromide | Pd(PPh₃)₂(Cl)₂ | NaOtBu | Toluene | 65 |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Biphenyl bromide | Pd(PPh₃)₂(Cl)₂ | NaOtBu | Toluene | 70 |
| 4 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-tert-Butylphenyl bromide | Pd(PPh₃)₂(Cl)₂ | NaOtBu | Toluene | 68 |
| Data is illustrative and based on the synthesis of N-Arylpyrimidin-2-amine derivatives. mdpi.com |
Iron, copper, and palladium complexes with nitrogen-based ligands have shown significant activity in the polymerization of olefins and polar monomers like methyl methacrylate (B99206) (MMA). The ligand structure plays a critical role in determining the catalytic activity, the molecular weight of the resulting polymer, and its tacticity.
While there are no direct reports on the use of this compound complexes for MMA polymerization, studies on analogous systems provide valuable insights. For instance, iron(II) complexes with tetradentate nitrogen ligands have been successfully used in the atom transfer radical polymerization (ATRP) of MMA. These catalysts can produce polymers with controlled molecular weights and narrow polydispersity.
The table below shows representative data for the polymerization of MMA using an iron(II) complex with a related nitrogen-based ligand, which suggests the potential of an analogous this compound-iron complex.
| Catalyst System | Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Fe(II)/Ligand 1 | MMA | Ethyl-2-bromoisobutyrate | o-xylene | 90 | 1.5 | 87 | 85,000 | 1.3 |
| Fe(II)/Ligand 2 | MMA | Ethyl-2-bromoisobutyrate | o-xylene | 90 | 0.5 | 43 | 42,000 | 1.4 |
| Data is illustrative and based on iron(II) complexes with tetradentate nitrogen ligands. chemicalbook.com |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. For catalysts derived from this compound, the mechanism would be highly dependent on the metal center and the specific transformation.
In the context of palladium-catalyzed cross-coupling, theoretical studies on similar pyridine-containing ligands have shown that the pyridine nitrogen plays a crucial role. mdpi.comnih.gov It can stabilize the active catalytic species and influence the electronic properties of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. Density Functional Theory (DFT) calculations on related systems have provided insights into the transition states and intermediates of the catalytic cycle, highlighting the importance of the ligand's coordination geometry. mdpi.comnih.gov
For polymerization reactions, the mechanism often involves the coordination of the monomer to the metal center, followed by insertion into the metal-alkyl bond. The ligand influences the stereochemistry of the insertion, which in turn determines the tacticity of the resulting polymer. In ATRP, the catalyst reversibly activates a dormant species to generate a propagating radical, and the ligand modulates the redox potential of the metal center to control the polymerization.
Ligand Tuning for Enhanced Catalytic Performance
The performance of a metal-based catalyst can be finely tuned by modifying the structure of the ligand. For this compound, several modifications could be envisaged to enhance its catalytic properties.
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electronic properties of the metal center. For example, an electron-donating group would increase the electron density on the metal, which could enhance the rate of oxidative addition in cross-coupling reactions. Conversely, an electron-withdrawing group could make the metal center more electrophilic, potentially increasing its activity in polymerization reactions. Studies on iron(II) complexes with nitro-substituted tris(pyrid-2-ylmethyl)amine ligands have shown how such modifications stabilize the low-spin state through π back-bonding interactions. nih.gov
Modification of the Amine Substituent: The propyl group on the amine can be varied to introduce different steric and electronic effects. Replacing the propyl group with bulkier substituents could create a more defined coordination pocket around the metal center, potentially leading to higher selectivity in certain reactions.
Chiral Modifications: The introduction of chirality into the ligand backbone, for instance by using a chiral amine, could lead to the development of catalysts for asymmetric transformations.
The ability to systematically modify the ligand structure makes this compound a versatile platform for the development of tailored catalysts for a wide range of applications. The possibility of fine-tuning the polymerization and oligomerization activity of (imino)pyridine metal complexes through simple modifications to their ligand architecture is a significant advantage. researchgate.net
Biological and Pharmacological Investigations of N Pyridin 2 Ylmethyl Propan 1 Amine
Enzyme Inhibition Studies
The ability of N-(pyridin-2-ylmethyl)propan-1-amine to inhibit various enzymes has been a primary focus of research. The following subsections detail the findings related to its interaction with several key enzymes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can have significant therapeutic effects in the treatment of neurological disorders. rsc.orgnih.govnih.gov While a range of pyridine (B92270) derivatives have been synthesized and evaluated as MAO inhibitors, specific data on the inhibitory activity of this compound against MAO-A or MAO-B, including IC50 values, have not been reported in the reviewed scientific literature. rsc.orgnih.govnih.gov Structure-activity relationship studies on related compounds suggest that the nature of the substituents on the pyridine ring and the side chain play a crucial role in the inhibitory potency and selectivity for MAO-A versus MAO-B. rsc.orgnih.govnih.gov
Glycosidase Inhibition (α-glucosidase, α-amylase)
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While various heterocyclic compounds, including pyridine derivatives, have been investigated for their α-glucosidase and α-amylase inhibitory potential, there is no specific published data on the inhibitory effects of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Although numerous small molecule inhibitors of PTP1B have been identified, specific inhibitory data, such as IC50 values, for this compound have not been documented in the available scientific literature.
Isocitrate Dehydrogenase (IDH1) Inhibition
Mutations in isocitrate dehydrogenase 1 (IDH1) are implicated in various cancers, making it a target for anticancer drug development. While research has focused on developing potent inhibitors of mutant IDH1, there are no reports in the scientific literature detailing the investigation of this compound as an inhibitor of this enzyme.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Studies on various pyridine derivatives have shown a range of inhibitory activities against these enzymes. nih.govnih.gov For instance, some 2-amino-4,6-dimethylpyridine (B145770) derivatives have been found to be moderately active inhibitors of both AChE and BChE. nih.gov However, specific IC50 values for the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound are not available in the current body of scientific literature. Structure-activity relationship studies on related pyridine compounds indicate that factors such as molecular volume and the nature of substituents influence the binding affinity to cholinesterases. nih.gov
Antimicrobial and Antibacterial Activities
The search for new antimicrobial agents is a critical area of pharmaceutical research. Pyridine and its derivatives have been extensively studied for their potential antibacterial and antifungal properties. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov These studies often report the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.
Despite the broad interest in pyridine compounds, specific data on the antimicrobial and antibacterial activities of this compound, including MIC values against different bacterial or fungal strains, have not been reported in the reviewed scientific literature. Research on other 2-aminopyridine (B139424) derivatives has indicated that the presence and nature of substituents can significantly impact their antimicrobial efficacy. nih.gov For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown potent activity against Gram-positive bacteria. nih.gov
Activity against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), presents a significant global health challenge. nih.gov The this compound scaffold has been identified as a crucial component in the development of novel anti-tubercular agents. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against M.tb.
Specifically, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-mycobacterial properties. nih.gov Several of these compounds displayed significant in vitro growth inhibition of M.tb. nih.gov The mechanism of action for some pyrazolo[1,5-a]pyrimidines has been identified as the inhibition of mycobacterial ATP synthase, a key enzyme in the energy metabolism of M.tb. nih.govnih.gov Another critical target for pyridine-2-methylamine derivatives is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, vital components of the mycobacterial cell wall.
One notable derivative, compound 62 from a structure-based drug design study, demonstrated high activity against the M.tb strain H37Rv with a minimum inhibitory concentration (MIC) of 0.016 μg/mL. nih.gov This compound also showed potent activity against clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB. nih.gov
Table 1: Anti-mycobacterial Activity of selected this compound Derivatives
| Compound/Derivative Class | Target/Mechanism | Key Findings |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Potent in vitro growth inhibition of M. tuberculosis. nih.gov |
| Pyridine-2-methylamine derivatives | MmpL3 protein | High activity against H37Rv, MDR-TB, and XDR-TB strains. nih.gov |
| 2-Pyridinecarboxamidrazone derivatives | Not specified | Inhibition of Mycobacterium avium isolates. nih.gov |
General Antibacterial Spectrum
Beyond its specific activity against Mycobacterium, the this compound scaffold has been investigated for a broader antibacterial spectrum. Studies on metal complexes of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)benzene-1,2-diamine, a related structure, have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The pyridine nucleus is a common feature in many compounds with notable antibacterial properties. nih.gov
Derivatives of 2-pyridinecarboxamidrazone have been evaluated for their inhibitory activity against various Mycobacterium avium isolates, with some chlorinated derivatives showing broad inhibition. nih.gov Furthermore, certain pyridinium (B92312) salts, which are structurally related, have demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus. nih.gov The antibacterial efficacy of these compounds is often attributed to their interaction with and disruption of the bacterial cell wall. nih.gov
Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed that modifications to the pyridine ring and its substituents can lead to potent antibacterial activity against several Gram-positive bacteria, including strains of S. aureus and S. pneumoniae. mdpi.com
Table 2: General Antibacterial Activity of selected Pyridine-based Compounds
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
| N(2-amino phenyl)-N-((pyridine-2-yl)methyl)benzene-1,2-diamine complexes | Staphylococcus aureus, Escherichia coli | Showed varied activity against both Gram-positive and Gram-negative bacteria. researchgate.net |
| 2-Pyridinecarboxamidrazone derivatives | Mycobacterium avium | Chlorinated derivatives inhibited 94% of tested strains. nih.gov |
| Pyridinium salts | Staphylococcus aureus | Displayed high antimicrobial activity. nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Exhibited strong antibacterial activity similar to linezolid. mdpi.com |
Antiviral Potentials
The pyridine nucleus is a "privileged" structure in medicinal chemistry and is found in numerous compounds with a wide range of therapeutic properties, including antiviral activity. nih.govmdpi.com While specific studies on the antiviral potential of this compound are not extensively documented, the broader class of pyridine-containing compounds has been a focus of antiviral research. nih.govmdpi.com The geometry conferred by the pyridine ring, along with other linked heterocyclic systems and functional groups, can lead to specific interactions with viral proteins, thereby defining their antiviral selectivity. nih.govmdpi.com
For instance, various pyridine derivatives have been investigated for their activity against a range of viruses, including influenza virus and coronaviruses. nih.govunisi.it The development of novel antiviral agents is a critical area of research, and heterocyclic compounds containing pyridine are considered promising candidates. nih.gov
Medicinal Chemistry Scaffold Design and Structure-Activity Relationships (SAR)
The design of new therapeutic agents based on the this compound scaffold is guided by several key principles. The pyridine ring is often utilized as a bioisostere of a benzene (B151609) ring due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. mdpi.com In the context of antibacterial agents, the presence of the pyridine nucleus, often in combination with other heterocycles, is a common design strategy to enhance therapeutic properties. nih.gov
Several strategies have been employed to optimize the biological activity of compounds derived from the this compound scaffold. In the development of anti-mycobacterial agents, a common approach is the synthesis of a series of analogs with varied substituents on different parts of the molecule to establish comprehensive structure-activity relationships (SAR). nih.gov
For pyrazolo[1,5-a]pyrimidine-based inhibitors of M.tb, it was found that the most effective analogues contained a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. nih.gov A range of substituted 7-(2-pyridylmethylamine) derivatives also demonstrated activity. nih.gov In the case of MmpL3 inhibitors, replacing methylene (B1212753) amines with amides resulted in a significant decrease in activity, likely due to the loss of a key hydrogen bond. nih.gov This highlights the importance of maintaining the secondary amine linkage for optimal activity. Furthermore, increasing the bulk of certain substituents can lead to deeper insertion into hydrophobic pockets of the target protein, thereby enhancing potency. nih.gov
Analysis of Pharmacophoric Features of Related Pyridin-2-ylmethylamine Derivatives
Studies on a variety of pyridin-2-ylmethylamine derivatives reveal a common pharmacophoric pattern essential for their biological activity. This typically includes a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring (the pyridine ring). The spatial arrangement and the nature of the substituents on both the amine and the pyridine ring play a crucial role in modulating the affinity and selectivity for specific receptors or enzymes.
For instance, in a series of 5-HT1A receptor agonists based on a pyridin-2-ylmethylamine scaffold, the conformation of the pharmacophore was found to be critical for agonistic activity. nih.gov The essential features for these agonists include the basic nitrogen of the amine, the pyridine ring, and specific substitutions on the pyridine ring which synergistically enhance agonist properties. nih.gov The introduction of a fluorine atom in the side chain of related aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives was shown to enhance 5-HT1A agonist activity and selectivity against dopaminergic D2 and adrenergic α1 receptors. nih.gov
Furthermore, in the context of antitubercular agents targeting the mycobacterial membrane protein Large 3 (MmpL3), a structure-based drug design approach identified key interactions for pyridine-2-methylamine derivatives. A molecular docking study showed that the pyridine-2-methylamine core can form π-π stacking interactions with specific amino acid residues (e.g., Y646) within the binding pocket of MmpL3. nih.gov The nitrogen atom of a linked silyl (B83357) group was observed to form a hydrogen bond, highlighting the importance of appropriately placed hydrogen bond acceptors. nih.gov The antitubercular activity of these compounds was also found to be positively correlated with their lipophilicity (cLogP). nih.gov
The table below summarizes the key pharmacophoric features identified in related pyridin-2-ylmethylamine derivatives and their observed biological activities.
| Compound Class | Key Pharmacophoric Features | Observed Biological Activity |
| 5-HT1A Receptor Agonists | Basic amine, Pyridine ring, Specific ring substituents (e.g., 5-methyl and 6-methylamino) | 5-HT1A agonism, Antidepressant potential |
| Antitubercular MmpL3 Inhibitors | Pyridine-2-methylamine core (for π-π stacking), Hydrogen bond acceptors, Hydrophobic groups | Inhibition of M. tuberculosis growth |
Toxicity and Selectivity Assessments in Biological Systems
The toxicity and selectivity of a compound are critical parameters in drug discovery, determining its potential for therapeutic use. While direct data for this compound is scarce, studies on related compounds offer some indications.
Information from safety data sheets for the structurally similar compound N-(Pyridin-3-ylmethyl)propan-2-amine indicates that it is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). This suggests that this compound may also exhibit some level of oral toxicity.
In a study of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, selected compounds exhibited low liability for hERG (human Ether-à-go-go-Related Gene) channel inhibition and good stability in mouse and human liver microsomes, which are favorable properties for drug candidates. mdpi.com However, metabolic stability can be a challenge for some pyridine-2-methylamine derivatives. For instance, certain antitubercular pyridine-2-methylamines were found to be unstable in human liver microsomes, likely due to oxidation of substituents. nih.gov
Selectivity is also a key consideration. In the development of 5-HT1A receptor agonists, certain pyridin-2-ylmethylamine derivatives demonstrated high affinity and selectivity for 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. nih.gov This selectivity is crucial for minimizing off-target side effects.
The table below presents a summary of toxicity and selectivity findings for related compounds.
| Compound/Compound Class | Assessment | Findings |
| N-(Pyridin-3-ylmethyl)propan-2-amine | Hazard Classification | Acute toxicity (oral) |
| Antitubercular Pyridine-2-methylamines | Metabolic Stability | Some compounds are unstable in human liver microsomes nih.gov |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl) pyrazolo[1,5-a]pyrimidin-7-amines | Safety Profile | Low hERG liability and good microsomal stability for some derivatives mdpi.com |
| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives | Receptor Selectivity | High selectivity for 5-HT1A over D2 and α1 receptors nih.gov |
Computational and Theoretical Studies of N Pyridin 2 Ylmethyl Propan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with high accuracy.
Electronic Structure and Charge Distribution Analysis
A DFT analysis of N-(pyridin-2-ylmethyl)propan-1-amine would theoretically involve calculating its fundamental electronic properties. This would include mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Furthermore, a molecular electrostatic potential (MEP) map would be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect electron-rich areas around the nitrogen atoms of the pyridine (B92270) ring and the secondary amine, with the rest of the carbon framework being relatively electron-neutral.
Despite the utility of this analysis, no specific studies containing DFT-based electronic structure or charge distribution data for this compound were found in the public domain.
Spectroscopic Property Prediction and Validation
DFT calculations are also instrumental in predicting spectroscopic properties, which can then be validated against experimental data. For this compound, theoretical vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated. Comparing these theoretical spectra with experimental ones helps to confirm the molecular structure and understand the vibrational modes of the molecule.
No published research detailing the prediction and validation of spectroscopic properties for this compound using DFT could be located.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the interaction between a small molecule (ligand) and a protein.
Protein-Ligand Interaction Profiling
If this compound were to be investigated as a potential biologically active agent, molecular docking would be employed to profile its interactions with a target protein. This analysis would identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms in the pyridine ring and the secondary amine could act as hydrogen bond acceptors or donors.
A review of scientific literature did not yield any molecular docking studies featuring this compound, and therefore no protein-ligand interaction profiles are available.
Binding Affinity Predictions
A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein, with lower values typically indicating a more stable complex.
As no docking studies have been published for this compound, there are no available binding affinity predictions for this compound with any biological target.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal how the molecule moves, flexes, and interacts with its environment. This can help to assess the stability of a protein-ligand complex and understand the conformational changes that may occur upon binding.
No specific molecular dynamics simulation studies for this compound have been reported in the available scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wjpsonline.com This analysis is fundamental for predicting the activity of new compounds before their synthesis. wjpsonline.com There are no published QSAR studies where this compound was included in the training or test set.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govglpbio.com This method helps to visualize regions around a molecule where modifications might lead to improved activity. A literature review did not yield any CoMFA models or contour maps specifically developed for this compound or its close analogs.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. biosynth.com This provides a more comprehensive picture of the molecular interactions. nih.gov The resulting contour maps are often easier to interpret for guiding drug design. nih.govchemicalbook.com As with CoMFA, no specific CoMSIA studies for this compound are available in the current scientific literature.
Prediction of Biological Mechanisms and Pathways
Computational tools can be used to predict how a compound might function in a biological system, identifying potential protein targets and metabolic pathways. qsartoolbox.org This is often achieved by comparing the compound's structure to libraries of known active molecules or by using docking simulations with various receptors. For this compound, there is no published research detailing predicted biological mechanisms or pathway associations based on computational screening or other theoretical methods. While studies on related pyridine-2-methylamine derivatives have identified targets such as MmpL3 in tuberculosis, these findings cannot be directly extrapolated to this compound without specific investigation. nih.gov
The absence of such dedicated computational studies highlights a knowledge gap and an opportunity for future research to explore the potential biological activities and structure-activity relationships of this compound.
Advanced Applications and Future Research Directions
Potential in Materials Science and Polymer Chemistry
The incorporation of pyridine (B92270) moieties into polymers can imbue them with unique properties, such as thermal stability, metal-coordination capabilities, and specific catalytic activities. mdpi.com The N-(pyridin-2-ylmethyl)propan-1-amine compound could serve as a valuable monomer or a functionalizing agent for polymers in several ways.
The pyridine ring within the structure can be leveraged for the creation of coordination polymers . These materials, formed by the self-assembly of metal ions and organic ligands, have tunable structures and properties, making them promising for applications in electrochromic devices and as photocatalysts. frontiersin.orgrsc.org For instance, pyridyl-functionalized conjugated microporous polymers have demonstrated potential for visible-light-driven water splitting. rsc.org The this compound could be used to synthesize such functional polymers, where the pyridine unit provides the coordination site for metal centers.
Furthermore, the secondary amine group offers a reactive handle for grafting onto existing polymer backbones. Techniques like graft polymerization can be used to attach molecules like this compound to polymers such as poly(styrene-co-maleic anhydride), thereby introducing new functionalities. mdpi.com Such modifications can enhance properties like charge-carrying capacity and provide sites for further chemical reactions. mdpi.com The resulting functionalized polymers could find use in creating materials with antimicrobial properties or as components in sensors. mdpi.comroutledge.com
Future research could focus on the synthesis and characterization of polymers derived from or functionalized with this compound. Key areas of investigation would include the thermal and mechanical properties of these new materials, their efficiency as ligands in catalytic applications, and their potential in creating "smart" materials that respond to stimuli such as pH or the presence of metal ions.
Table 1: Potential Applications in Materials Science and Polymer Chemistry
| Application Area | Potential Role of this compound | Resulting Material/System |
|---|---|---|
| Coordination Polymers | Serves as a multidentate ligand for metal ions. | Electrochromic devices, photocatalysts, sensors. frontiersin.orgrsc.org |
| Functionalized Polymers | Acts as a monomer or grafting agent to introduce pyridine and amine functionalities. | Antimicrobial surfaces, charge-transporting materials, reactive polymer supports. mdpi.comroutledge.com |
Integration into Prodrug or Drug Delivery Systems
The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amines are common functional groups in many drugs, but their basicity can lead to poor membrane penetration. nih.gov this compound itself is not a known therapeutic agent, but its structural motifs are relevant to prodrug and drug delivery design.
The secondary amine of this compound could be a target for various prodrug strategies. For example, it could be temporarily masked with a promoiety that is cleaved in vivo by enzymatic or chemical means to release a parent drug. nih.gov A number of strategies have been developed for secondary amines, including the formation of cleavable carbamates. google.com A chemical delivery system based on a dihydropyridine-pyridinium salt redox system has been explored for delivering drugs with secondary amine groups to the brain. nih.gov
The pyridine ring can also play a role in drug delivery. Its ability to be protonated at physiological pH can be exploited in pH-responsive drug delivery systems. nih.gov For instance, nanoparticles can be designed to be stable in the bloodstream but to release their drug payload in the acidic tumor microenvironment due to the protonation of moieties like pyridine. nih.gov Furthermore, the amine groups along a polymer backbone, such as those that could be introduced using this compound, provide reliable points for conjugation of targeting moieties or the drug itself. nih.gov
Future research could explore the synthesis of prodrugs where a known therapeutic agent is linked to the this compound scaffold. The release kinetics and metabolic stability of such constructs would need to be evaluated. Additionally, the incorporation of this compound into polymeric nanoparticles could be investigated for targeted drug delivery applications.
Development of Novel Assays and High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries for biological activity. nih.gov Pyridine-containing compounds are a significant component of many screening libraries due to their prevalence in known drugs and their ability to interact with a wide range of biological targets. nih.govku.edu
This compound could be included in such libraries as a fragment for fragment-based screening or as a scaffold for the synthesis of more complex molecules. The Maybridge screening collection, for example, contains over 51,000 diverse organic compounds, many of which are based on heterocyclic chemistry. thermofisher.com The structural diversity and drug-like properties of the library are key to its success in identifying lead compounds. ku.edu
The development of novel assays could also be an area of application. For instance, the pyridine moiety is known to enhance the Raman signal of molecules adsorbed on a roughened silver surface, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). mdpi.com This suggests that this compound or its derivatives could be used as probes in SERS-based assays for detecting specific analytes or monitoring biological processes.
Future work in this area could involve the synthesis of a focused library of compounds based on the this compound scaffold for screening against various biological targets. Furthermore, the development of SERS-based analytical methods using this compound as a reporter molecule could be a fruitful area of research.
Interdisciplinary Research Opportunities in Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique properties of this compound make it a candidate for the development of such tools. The pyridine ring is a versatile functional group in this context, capable of acting as a hydrogen bond acceptor, a metal ligand, and a reactive handle for bioconjugation. nih.gov
One area of opportunity lies in the development of chemical probes to study biological processes. For example, functionalized pyridine derivatives can be used to create fluorescent probes for imaging or as ligands to study receptor-ligand interactions. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions could be exploited to create probes for detecting metal ions in biological systems or to develop artificial metalloenzymes.
The secondary amine provides a convenient point of attachment for other functional groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or cross-linking agents to study protein-protein interactions. The synthesis of such bifunctional molecules based on the this compound scaffold could provide valuable tools for chemical biologists.
Future interdisciplinary research could focus on the synthesis of a toolbox of chemical probes derived from this compound. These probes could then be used in collaboration with biologists to investigate a wide range of biological questions, from the role of metal ions in disease to the mapping of protein interaction networks.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| poly(styrene-co-maleic anhydride) |
| dihydropyridine |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing N-(pyridin-2-ylmethyl)propan-1-amine, and how can reaction conditions be optimized? A: The compound is typically synthesized via reductive amination or alkylation. For example, pyridine-2-carbaldehyde can react with propan-1-amine under catalytic hydrogenation or with NaBH4 to form the secondary amine . In related syntheses, imine intermediates (e.g., trifluoromethyl imines) are reduced using LiAlH4 in dry ether/THF at 0°C, achieving yields >70% . Optimization involves controlling stoichiometry (1:1 amine:aldehyde ratio), inert atmospheres, and low-temperature quenching to minimize side reactions. Purity is confirmed via HPLC (>95% purity) and NMR (e.g., δ ~2.5–3.5 ppm for CH2 groups adjacent to N) .
Structural Confirmation Techniques
Q: Which analytical methods are most reliable for confirming the structure of this compound? A: Key methods include:
- NMR Spectroscopy : 1H NMR identifies pyridinyl protons (δ ~7.1–8.5 ppm) and CH2 groups near the amine (δ ~2.5–3.5 ppm). 13C NMR confirms sp3 carbons adjacent to N (~40–50 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the pyridine-amine moiety . Cross-validate with the Cambridge Structural Database (CSD) for similar compounds .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (m/z ~165 for [M+H]+) and fragmentation patterns .
Reactivity and Functionalization
Q: How does the pyridinyl group influence the reactivity of this compound in further functionalization? A: The pyridine ring acts as a directing group in electrophilic substitution (e.g., nitration at the 4-position) and coordinates metals via the lone pair on N. The amine can undergo:
- Alkylation/Reductive Amination : React with aldehydes/ketones under H2/Pd-C to form tertiary amines .
- Metal Complexation : Form ligands for transition metals (e.g., Fe or Cu), as seen in related antioxidant complexes .
- Radiolabeling : For biomedical imaging, introduce 18F via nucleophilic substitution on fluorinated aryl precursors .
Advanced Methodological Challenges
Q: How can researchers resolve low yields in enantioselective synthesis of chiral derivatives? A: Low enantiomeric excess (ee) often arises from poor stereocontrol during imine reduction. Solutions include:
- Enzyme-Catalyzed Reduction : Use imine reductases (e.g., IREDs) for >90% ee, as demonstrated for trifluoromethyl amines .
- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry, then cleave post-reaction.
- Computational Screening : DFT modeling (e.g., Gaussian) predicts transition-state energies to optimize catalyst-substrate interactions .
Biological Activity Profiling
Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A: Focus on:
- Antioxidant Assays : Measure superoxide dismutase (SOD) activity via cytochrome c reduction assays. Note that kinetic data may distinguish SOD-like activity from non-specific quenching .
- Receptor Binding Studies : Radiolabel derivatives (e.g., 18F analogs) for in vivo PET imaging to assess brain penetration and target engagement .
- Cellular Toxicity : Use MTT assays on glioblastoma or neuronal cell lines to determine IC50 values .
Data Contradictions and Validation
Q: How should researchers address discrepancies in reported spectroscopic data for this compound? A: Cross-reference multiple sources:
- Database Validation : Compare NMR shifts with PubChem or CSD entries for structurally similar compounds (e.g., N-ethyl analogs) .
- Reproducibility : Replicate syntheses under standardized conditions (e.g., dry solvents, inert gas) to minimize solvent/impurity effects.
- Collaborative Studies : Share raw data (e.g., crystallographic .cif files) via repositories like CCDC to enable peer validation .
Computational Modeling Applications
Q: Which computational tools are suitable for predicting the electronic properties of this compound? A:
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, charge distribution, and ligand-metal interactions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) with GROMACS to predict stability in biological systems.
- Docking Studies : AutoDock Vina predicts binding affinities to targets like GSK-3β, leveraging crystal structures from the PDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
